molecular formula C26H22N4O4S B7054852 3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide

3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B7054852
M. Wt: 486.5 g/mol
InChI Key: WNRDOYGKOJAHAF-UHFFFAOYSA-N
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Description

3-[[4-(Phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a benzamide core with additional functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-aminobenzoyl chloride with phenylsulfonamide under basic conditions to form 4-(phenylsulfamoyl)benzoyl chloride.

    Amidation Reaction: The benzoyl chloride intermediate is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to form the desired benzamide derivative.

    Pyridin-2-ylmethyl Substitution: Finally, the benzamide derivative undergoes a substitution reaction with pyridin-2-ylmethyl chloride in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, 3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylsulfamoyl)benzoic acid
  • N-(Pyridin-2-ylmethyl)benzamide
  • 3-Aminobenzamide

Uniqueness

Compared to similar compounds, 3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

IUPAC Name

3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c31-25(28-18-23-10-4-5-16-27-23)20-7-6-11-22(17-20)29-26(32)19-12-14-24(15-13-19)35(33,34)30-21-8-2-1-3-9-21/h1-17,30H,18H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRDOYGKOJAHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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